molecular formula C17H24BrNO3 B2370356 Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate CAS No. 2158541-78-5

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate

Numéro de catalogue B2370356
Numéro CAS: 2158541-78-5
Poids moléculaire: 370.287
Clé InChI: HVZTWDMTZOKDAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . It is also one of the precursors that can be used for the manufacture of fentanyl and its analogues .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is C16H22BrNO2 . The molecular weight is 340.26 .


Chemical Reactions Analysis

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is used as a precursor in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .


Physical And Chemical Properties Analysis

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” has a predicted boiling point of 398.5±42.0 °C and a predicted density of 1.283±0.06 g/cm3 . It is a solid substance with an off-white color .

Applications De Recherche Scientifique

Intermediate in Biologically Active Compounds Synthesis

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is notable as an important intermediate in the synthesis of various biologically active compounds. For example, its derivatives have been utilized in the synthesis of crizotinib, a medication used to treat certain types of cancer (Kong et al., 2016). Similarly, variants of this compound are key intermediates in the synthesis of Vandetanib, another anticancer drug (Wang et al., 2015).

Structural Analysis and Molecular Packing

The compound and its related derivatives have been studied for their molecular structures and packing. For instance, X-ray studies have revealed interesting structural aspects of related tert-butyl piperidine-1-carboxylates, including their configurations and molecular packing, driven by strong hydrogen bonds (Didierjean et al., 2004).

Synthesis Optimization and Characterization

Research has been conducted on optimizing the synthesis methods for tert-butyl piperidine-1-carboxylates and characterizing their structures. This includes developing high-yield synthesis methods and confirming the structures through NMR and MS spectrum analysis. These studies are significant in the context of small molecule anticancer drugs (Zhang et al., 2018).

Role in the Synthesis of Fused Piperidine Derivatives

The compound plays a role in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, which are important for pharmaceutical applications (Moskalenko & Boev, 2014).

Synthesis of Optically Active Compounds

It has been used in the synthesis of optically active compounds, such as those used in the development of nociceptin antagonists, which are significant in the field of pain management (Jona et al., 2009).

Mécanisme D'action

Target of Action

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate, also known as EN300-4878555, is primarily used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

As an intermediate in the synthesis of Niraparib, EN300-4878555 contributes to the overall mechanism of action of this drug. Niraparib works by inhibiting PARP enzymes, thereby preventing the repair of DNA damage in cancer cells and leading to their death .

Biochemical Pathways

The compound plays a role in the biochemical pathway leading to the synthesis of Niraparib, which ultimately affects the DNA repair pathway in cells. By inhibiting PARP enzymes, Niraparib prevents cancer cells from repairing their DNA, leading to cell death .

Pharmacokinetics

As an intermediate in the synthesis of niraparib, it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug .

Result of Action

The result of the action of EN300-4878555, through its role in the synthesis of Niraparib, is the inhibition of DNA repair in cancer cells. This leads to an accumulation of DNA damage, which ultimately results in cell death .

Action Environment

The action of EN300-4878555, as an intermediate in drug synthesis, is influenced by various factors in the chemical environment, including temperature, pH, and the presence of other reactants. These factors can affect the efficiency of the synthesis process and the stability of the compound .

Safety and Hazards

“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

Given that “Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral PARP inhibitor, its future directions are likely tied to the development and application of PARP inhibitors in cancer treatment . As our understanding of the role of PARP in DNA repair and cancer progression deepens, there may be potential for further optimization and application of this compound in the synthesis of more effective PARP inhibitors .

Propriétés

IUPAC Name

tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZTWDMTZOKDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate

CAS RN

2158541-78-5
Record name tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.